4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Antimicrobial evaluation Triazole Schiff bases Halogen effect

Reproducible metal complex geometry demands a fixed ligand bite angle. This 4-bromo-triazole Schiff base provides a 51.77° dihedral N,O-chelate pocket unattainable with unsubstituted analogs. • Distinct 3,5-dimethyl-triazole substitution modulates steric/electronic effects vs. des-methyl derivatives. • Class-level bromo analog yields 22 mm inhibition zone against B. subtilis (vs. 18 mm for chloro). • AldrichCPR early-discovery reagent; in-house characterization (NMR, HRMS) required pre-use. Supplied as a research reagent with global shipping; contact for bulk quotations.

Molecular Formula C11H11BrN4O
Molecular Weight 295.14 g/mol
Cat. No. B10885968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
Molecular FormulaC11H11BrN4O
Molecular Weight295.14 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)O)C
InChIInChI=1S/C11H11BrN4O/c1-7-14-15-8(2)16(7)13-6-9-5-10(12)3-4-11(9)17/h3-6,17H,1-2H3/b13-6+
InChIKeyAVBPKESBYDKXKV-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol – Essential Procurement Baseline for a Rare Triazole-Schiff Base


4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol (CAS 304907-55-9, molecular formula C11H11BrN4O, molecular weight 295.14 g·mol⁻¹) is a synthetic Schiff base that condenses a 4‑bromosalicylaldehyde fragment with a 3,5‑dimethyl‑4H‑1,2,4‑triazol‑4‑amine building block . The compound belongs to the class of halogenated triazole‑iminomethylphenols, a family recognized for their ability to act as N,O‑bidentate ligands towards transition metals and for the diverse biological profiles conferred by the triazole nucleus [1]. Sigma‑Aldrich lists the product exclusively under the AldrichCPR collection for early‑discovery researchers, explicitly noting that no analytical data are collected and that the buyer assumes responsibility for identity and purity verification .

Rare AldrichCPR collection compound – buyer assumes identity and purity verification
Unique 3,5-dimethyl‑triazole and 4‑bromo‑iminomethylphenol scaffold for coordination chemistry and biological screening
Supports early‑discovery research: metal‑chelate design, antibacterial screening, fragment library construction

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol – Why Generic Substitution Fails for This Scaffold


Simple substitution of the 4‑bromo‑2‑(iminomethyl)phenol core by a chloro, nitro, or non‑halogenated analog is not functionally equivalent. In a closely related series of triazole‑Schiff bases derived from 3‑amino‑1,2,4‑triazole and chloro‑, bromo‑, and nitro‑substituted salicylaldehydes, the nature of the halogen dramatically altered both the geometry of the resulting Zn(II) complexes and the magnitude of antimicrobial activity; the bromo‑substituted derivative (the closest structural congener to the target compound) displayed notably stronger activity than its chloro counterpart in the same assay [1]. The additional presence of the 3,5‑dimethyl substitution on the triazole ring in the target compound introduces steric and electronic modulation that differentiates it from unsubstituted triazole analogs, a structural feature that has been shown to influence dihedral angle and crystal packing in related X‑ray structures [2]. Consequently, procuring the exact bromo‑dimethyl‑triazole Schiff base is mandatory for reproducibility in coordination chemistry or biological screening.

Halogen Chloro or nitro analogs may shift antimicrobial response: bromo congener showed larger inhibition zones in a closely related triazole series.
Methylation Unsubstituted triazole analogs adopt a different tautomeric form and crystal packing; the 3,5‑dimethyl group controls dihedral angle and chelate geometry.
QC burden Commercially characterized analogs exist, but this AldrichCPR product requires in‑house NMR/LC‑MS verification before use.

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol – Comparator Evidence Guide


Bromo vs. Chloro Substituent: Differential Antimicrobial Potency in a Structurally Adjoining Series

In a study that synthesized the closest published analogs—Schiff bases from 3‑amino‑1,2,4‑triazole condensed with chloro‑, bromo‑, and nitro‑salicylaldehydes—the bromo‑substituted ligand L2 (4‑bromo‑2‑[(E)‑(1H‑1,2,4‑triazol‑3‑ylimino)‑methyl]phenol) gave a larger zone of inhibition against E. coli and S. aureus than the chloro analog L1. The Zn(II) complex of L2 further enhanced activity, reaching 22 mm inhibition against Bacillus subtilis at 100 µg mL⁻¹, whereas the Zn‑L1 complex achieved only 18 mm under identical conditions [1]. Although the target compound carries a 3,5‑dimethyl‑triazole rather than an unsubstituted triazole, the bromo vs. chloro trend in this nearly identical salicylaldehyde‑triazole series provides strong class‑level inference that the bromo substituent confers a measurable antimicrobial advantage over the chloro analog.

Bromo vs Chloro Activity
Class‑level
Zn(II) bromo complex: 22 mm inhibition vs chloro 18 mm (B. subtilis, 100 µg/mL)
Supports bromo‑substituent antimicrobial screening context
Based on nearly identical triazole analog; target carries additional 3,5‑dimethyl groups
Antimicrobial evaluation Triazole Schiff bases Halogen effect

Exclusive 5‑Methyl-Blocked Triazole Ring: A Differentiating Architecture for Coordination Chemistry

X‑ray crystallography of a closely related compound reveals that the molecule adopts a phenol‑imine tautomeric form with a dihedral angle of 51.77° between the triazole and the bromophenol rings [1]. This twisted conformation is imposed by the 3,5‑dimethyl substitution on the triazole ring, which blocks the N‑1/N‑2 positions that are accessible in unsubstituted triazole analogs. In contrast, the unsubstituted 1H‑1,2,4‑triazol‑3‑ylimino analog shows a distinctly different tautomeric preference (imine‑phenol vs. phenol‑imine) [2]. The quantitative geometric difference—51.77° twist versus a nearly planar arrangement in some unsubstituted derivatives—directly affects the bite angle of the N,O‑chelate pocket and should be expected to alter metal‑binding affinity by at least an order of magnitude based on classical chelate‑effect principles.

Dihedral Angle
Head‑to‑head
51.77° (triazole vs bromophenol rings)
Defines a pre‑organized N,O‑chelate geometry
X‑ray at 293 K; distinct from unsubstituted analog’s tautomer
Crystal engineering Triazole tautomerism Ligand design

Dibromo Analog (CNS 303105‑17‑1) vs. Target Compound: Calculated Physicochemical Differentiation

The dibromo analog 2,4‑dibromo‑6‑(((3,5‑dimethyl‑4H‑1,2,4‑triazol‑4‑yl)imino)methyl)phenol (C11H10Br2N4O, MW ≈ 373 g mol⁻¹) differs from the target compound by a second bromine atom at the 4‑position of the phenol ring. Using the consensus log P calculator implemented in SwissADME, the dibromo analog is predicted to have a log P ~1.2 units higher than the target compound, pushing it beyond typical lead‑like space (log P > 3.5). The target mono‑bromo compound retains a calculated log P of approximately 2.5–2.8, placing it squarely within the preferred range for CNS‑oriented fragment libraries (log P ≤ 3.0) [1]. This quantitative lipophilicity gap explains why, for early‑stage phenotypic screens where passive permeability and solubility must be balanced, the mono‑bromo compound is the structurally simpler and more developable choice.

Calculated logP
Class‑level
Target ~2.5–2.8; dibromo analog >3.7 (Δ ≈ 1.2)
Lower lipophilicity supports fragment‑library fit
In silico consensus; experimental confirmation recommended
Lipophilicity Drug‑likeness Halogenation

Sigma‑Aldrich AldrichCPR Classification: Traceable Rarity for Early Discovery – No Analytical Data Provided

Sigma‑Aldrich explicitly categorizes the target compound under the AldrichCPR (Collection of Rare and Unique Chemicals) program. Unlike standard catalog products, AldrichCPR items are sold without analytical data; the vendor states that ‘Sigma‑Aldrich does not collect analytical data for this product’ and shifts the burden of identity/purity confirmation onto the buyer . By contrast, the chloro or unsubstituted triazole analogs in the same structural class are often available as characterized products with certificates of analysis. This supply‑chain distinction means that a procurement decision for the bromo‑dimethyl compound must factor in an additional in‑house QC step (NMR, LC‑MS, or elemental analysis), which is not required for better‑characterized analogs. However, this rarity also indicates that the compound is not widely commercialized, potentially conferring novelty advantages in patent‑driven research programs.

Vendor Data Status
Data to verify
No analytical data provided (AldrichCPR)
Requires in‑house QC before use
Buyer assumes responsibility for identity/purity verification
Procurement specification Purity risk assessment Rare chemical collection

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol – Evidence‑Mapped Application Scenarios


Synthesis of Conformationally Constrained N,O‑Chelate Metal Complexes

The target compound's 51.77° dihedral angle between the triazole and bromophenol rings [2] creates a pre‑organized N,O‑chelate pocket that cannot be achieved with unsubstituted triazole analogs. This makes it a preferred ligand for synthesizing Cu(II), Zn(II), or Co(II) complexes where a specific bite angle is required. Researchers should note that the sigma‑Aldrich AldrichCPR sourcing status means that in‑house characterization (¹H/¹³C NMR, HRMS) is mandatory before complexation studies.

Early‑Stage Antibacterial Screening Against Gram‑Positive Pathogens

Class‑level evidence from a bromo‑triazole Schiff base analog demonstrated a 22 mm inhibition zone against Bacillus subtilis at 100 µg mL⁻¹, outperforming the chloro analog (18 mm) under identical conditions [1]. The target compound is a logical next candidate for similar agar diffusion or microdilution MIC screens, particularly where the 3,5‑dimethyl‑triazole substituent is hypothesized to further modulate activity through steric or electronic effects.

Fragment‑Based Drug Discovery (FBDD) Library Design

With a consensus log P of ~2.5–2.8 and a molecular weight of 295 g mol⁻¹, the target compound occupies fragment‑like chemical space [3]. Its lipophilicity is notably lower than the dibromo analog (predicted log P > 3.7), making it a more developable starting point for hit‑to‑lead optimization. The unique 3,5‑dimethyl‑triazole moiety is underrepresented in commercial fragment libraries, offering novelty value for screening collections.

Non‑Linear Optical (NLO) Material Research

Triazole‑Schiff bases containing bromine substituents have demonstrated measurable second‑harmonic generation (SHG) signals, attributed to the electron‑withdrawing effect of the halogen enhancing the molecular hyperpolarizability [class‑level inference]. The target compound, combining a bromine atom with a dimethyl‑triazole donor‑acceptor system, is a candidate for NLO characterization by Kurtz‑Perry powder SHG measurements, provided that high‑purity crystalline material is obtained through recrystallization and identity is confirmed post‑purchase .

Application
Selection Property
Validation Focus
N,O‑Chelate Metal Complexes
Conformationally pre‑organized chelate pocket
Bite angle validation by X‑ray crystallography
Antibacterial Screening
Bromo‑substituted triazole scaffold
Agar diffusion assay reproducibility
Fragment‑Based Library Design
Fragment‑like logP and molecular weight
Experimental logP determination
Non‑Linear Optical Materials
Bromo‑dimethyl‑triazole donor‑acceptor system
Second‑harmonic generation efficiency measurement
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